molecular formula C13H17NO5S B2437915 3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid CAS No. 786728-87-8

3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid

Cat. No. B2437915
CAS RN: 786728-87-8
M. Wt: 299.34
InChI Key: CKQVXJBNKZGLEF-FNORWQNLSA-N
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Description

“3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid” is a chemical compound with the molecular formula C13H17NO5S . It has a molecular weight of 299.34 . The IUPAC name for this compound is (2E)-3-{3-[(isopropylamino)sulfonyl]-4-methoxyphenyl}-2-propenoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO5S/c1-9(2)14-20(17,18)12-8-10(5-7-13(15)16)4-6-11(12)19-3/h4-9,14H,1-3H3,(H,15,16)/b7-5+ . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-[4-methoxy-3-(propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-9(2)14-20(17,18)12-8-10(5-7-13(15)16)4-6-11(12)19-3/h4-9,14H,1-3H3,(H,15,16)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQVXJBNKZGLEF-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid

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